molecular formula C15H12FNO B11871832 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one

2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11871832
M. Wt: 241.26 g/mol
InChI Key: DWKLFSRCLCXSRL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorophenyl group attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the reaction of 2-fluoroaniline with an appropriate ketone under acidic or basic conditions. One common method involves the use of a Friedländer synthesis, where 2-fluoroaniline reacts with a ketone in the presence of an acid catalyst to form the quinolinone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorophenyl group.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted fluorophenyl compounds.

Scientific Research Applications

2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinolin-4(1H)-one: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

    2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(2-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one: Contains a bromine atom, which can influence its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12FNO

Molecular Weight

241.26 g/mol

IUPAC Name

2-(2-fluorophenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H12FNO/c16-12-7-3-1-5-10(12)14-9-15(18)11-6-2-4-8-13(11)17-14/h1-8,14,17H,9H2

InChI Key

DWKLFSRCLCXSRL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3F

Origin of Product

United States

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